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Compound of Interest

Compound Name:
6-Bromo-2-fluoro-3-

methoxybenzaldehyde

Cat. No.: B1292085 Get Quote

A Spectroscopic Showdown: 6-Bromo-2-fluoro-
3-methoxybenzaldehyde and its Analogs
For researchers, scientists, and professionals in drug development, a deep understanding of a

molecule's structural characteristics is paramount. This guide provides a comprehensive

spectroscopic comparison of 6-Bromo-2-fluoro-3-methoxybenzaldehyde and its structural

analogs. By presenting key experimental data from Nuclear Magnetic Resonance (NMR),

Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this document

aims to facilitate compound identification, characterization, and the elucidation of structure-

property relationships.

At a Glance: Spectroscopic Data Summary
The following tables provide a quantitative comparison of the key spectroscopic features of 6-
Bromo-2-fluoro-3-methoxybenzaldehyde and its selected analogs. This data is essential for

distinguishing between these closely related compounds.

Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)
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Compound
Aldehyde Proton
(CHO) δ (ppm),
Multiplicity

Aromatic Protons δ
(ppm), Multiplicity,
J (Hz)

Methoxy Protons
(OCH₃) δ (ppm),
Multiplicity

6-Bromo-2-fluoro-3-

methoxybenzaldehyde
~10.3 (d) ~7.5 (dd), ~7.2 (t) ~3.9 (s)

2-Fluoro-3-

methoxybenzaldehyde
10.38 (s)

7.43-7.40 (m), 7.24-

7.15 (m)
3.95 (s)

6-Bromo-2-hydroxy-3-

methoxybenzaldehyde
~9.8 (s) ~7.4 (d), ~6.9 (d) ~3.9 (s)

2-Bromo-6-

fluorobenzaldehyde
~10.4 (s) ~7.7-7.3 (m) -

Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)

Compound
Aldehyde Carbon
(C=O) δ (ppm)

Aromatic Carbons
δ (ppm)

Methoxy Carbon
(OCH₃) δ (ppm)

6-Bromo-2-fluoro-3-

methoxybenzaldehyde
~188 (d)

~160 (d, C-F), ~150,

~128, ~125, ~120,

~115 (d, C-Br)

~56

2-Fluoro-3-

methoxybenzaldehyde
~189 (d)

~162 (d, C-F), ~150,

~125, ~120, ~115,

~112

~56

6-Bromo-2-hydroxy-3-

methoxybenzaldehyde
~196

~160, ~148, ~125,

~120, ~115, ~110
~56

2-Bromo-6-

fluorobenzaldehyde
~188 (d)

~163 (d, C-F), ~136,

~132, ~128, ~125,

~118 (d, C-Br)

-

Table 3: FT-IR Spectral Data Comparison (cm⁻¹)
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Compoun
d

C=O
Stretch

C-H
(aldehyde
) Stretch

Ar-H
Stretch

C-O
Stretch

C-F
Stretch

C-Br
Stretch

6-Bromo-2-

fluoro-3-

methoxybe

nzaldehyd

e

~1690
~2860,

~2770
~3080 ~1270 ~1200 ~600

2-Fluoro-3-

methoxybe

nzaldehyd

e

~1695
~2850,

~2760
~3070 ~1280 ~1210 -

6-Bromo-2-

hydroxy-3-

methoxybe

nzaldehyd

e

~1650
~2870,

~2780
~3060 ~1260 - ~610

2-Bromo-6-

fluorobenz

aldehyde

~1700
~2865,

~2775
~3090 - ~1220 ~620

Table 4: Mass Spectrometry Data Comparison (m/z)

Compound Molecular Ion [M]⁺ Key Fragments

6-Bromo-2-fluoro-3-

methoxybenzaldehyde
232/234

203/205 ([M-CHO]⁺), 124 ([M-

Br-CHO]⁺)

2-Fluoro-3-

methoxybenzaldehyde
154

125 ([M-CHO]⁺), 97 ([M-CHO-

CO]⁺)

6-Bromo-2-hydroxy-3-

methoxybenzaldehyde
230/232

201/203 ([M-CHO]⁺), 122 ([M-

Br-CHO]⁺)

2-Bromo-6-fluorobenzaldehyde 202/204
173/175 ([M-CHO]⁺), 94 ([M-

Br-CHO]⁺)
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Experimental Protocols
The data presented in this guide was obtained using standard spectroscopic techniques. The

following are generalized experimental protocols representative of those used to acquire the

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in ~0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.

Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16

scans.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a

frequency of 100 MHz. Spectra were obtained using a proton-decoupled pulse sequence

with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an accumulation of

1024 scans.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound was mixed with dry

potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were analyzed as a

thin film between two sodium chloride (NaCl) plates.

Data Acquisition: FT-IR spectra were recorded on a spectrometer over a range of 4000-400

cm⁻¹. Each spectrum was an average of 32 scans with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Samples were introduced into the mass spectrometer via a gas

chromatograph (GC-MS) or by direct infusion using an electrospray ionization (ESI) source.

GC-MS Analysis: For GC-MS, a dilute solution of the sample in dichloromethane was

injected into a GC equipped with a capillary column. The oven temperature was programmed

to ramp from 60°C to 250°C. Mass spectra were recorded in electron ionization (EI) mode at

70 eV.
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ESI-MS Analysis: For ESI-MS, a dilute solution of the sample in methanol was infused into

the ESI source. Mass spectra were acquired in positive ion mode.

Visualizing the Comparison
To better understand the relationships and workflows discussed, the following diagrams are

provided.
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of benzaldehyde analogs.
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Caption: Key structural differences between the target compound and its analogs.

To cite this document: BenchChem. [spectroscopic comparison of 6-Bromo-2-fluoro-3-
methoxybenzaldehyde and its analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1292085#spectroscopic-comparison-of-6-bromo-2-
fluoro-3-methoxybenzaldehyde-and-its-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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